molecular formula C10H11N3O B3126574 N,1-dimethyl-1H-indazole-3-carboxamide CAS No. 335030-25-6

N,1-dimethyl-1H-indazole-3-carboxamide

Cat. No.: B3126574
CAS No.: 335030-25-6
M. Wt: 189.21 g/mol
InChI Key: DXESIOGIYNKDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview N,1-dimethyl-1H-indazole-3-carboxamide (CAS 335030-25-6) is an organic heterocyclic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol [ ]. This high-purity building block is supplied for research and development applications in chemical and pharmaceutical discovery. Research Applications and Value This compound belongs to the indazole-3-carboxamide class, a scaffold of significant interest in medicinal chemistry. Scientific literature indicates that novel N1-alkylated 1H-indazole-3-carboxamide derivatives are actively investigated for their potential as anticancer agents [ ]. Research has explored their cytotoxic activity against various human tumor cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer (A-549) models, making it a valuable scaffold for developing and structure-activity relationship (SAR) studies in oncology research [ ]. The structural motif of substitution at the indazole C3 position with hydrophobic groups is a recognized strategy in the design of molecules with anticancer effects [ ]. Important Handling and Compliance Information FOR RESEARCH USE ONLY. This product is not for diagnostic or therapeutic use. It is strictly not for human or animal consumption. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting and adhere to all applicable local and international regulations. The indazole-3-carboxamide core structure is subject to legal controls in some jurisdictions due to its association with synthetic cannabinoid receptor agonists (SCRAs); it is the researcher's responsibility to ensure compliance with all relevant controlled substance laws [ ][ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,1-dimethylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-11-10(14)9-7-5-3-4-6-8(7)13(2)12-9/h3-6H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESIOGIYNKDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Indazole Derivatives in Medicinal Chemistry

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that serve as crucial building blocks for a multitude of biologically active molecules. nih.govpnrjournal.com The indazole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netresearchgate.net

Academic research has extensively documented the versatile biological properties of indazole-containing compounds. These derivatives have been shown to exhibit a range of activities, including anti-inflammatory, antitumor, antimicrobial, antifungal, anti-HIV, and antiarrhythmic effects. nih.govnih.govresearchgate.net The functional diversity of these molecules allows them to be tailored for specific therapeutic applications, making them a focal point in drug discovery and development. researchgate.netrsc.org The significance of this scaffold is underscored by its presence in several FDA-approved drugs used to treat various diseases, from cancer to chemotherapy-induced nausea. pnrjournal.comrsc.org For instance, drugs like Pazopanib, a tyrosine kinase inhibitor, and Niraparib, a PARP inhibitor, feature the indazole core and are used in oncology. nih.gov

Table 1: Examples of Biological Activities of Indazole Derivatives

Biological Activity Description Reference(s)
Antitumor Inhibition of cancer cell proliferation and tumor growth. Found in drugs like Pazopanib and Axitinib. nih.govpnrjournal.comnih.govrsc.org
Anti-inflammatory Reduction of inflammation; found in drugs like Benzydamine. nih.govpnrjournal.comnih.gov
Antimicrobial Activity against various bacteria and fungi. nih.govresearchgate.netresearchgate.net
Anti-HIV Inhibition of viral replication, particularly HIV. nih.govnih.govresearchgate.net
5-HT3 Antagonist Used for anti-emetic effects, such as in the drug Granisetron. pnrjournal.comtandfonline.com

Classification and Structural Significance As a Heterocyclic Scaffold

Heterocyclic compounds are a major class of organic molecules that are integral to the metabolism of living cells. nih.govresearchgate.net Indazoles belong to this class and are characterized by a bicyclic aromatic structure. The indazole nucleus can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.govsci-hub.se

N,1-dimethyl-1H-indazole-3-carboxamide is specifically a derivative of the 1H-indazole core. Its structure is defined by key features:

The 1H-Indazole Core : This bicyclic system provides the foundational structure.

A Methyl Group at Position 1 : An N-alkylation at the first nitrogen atom of the pyrazole (B372694) ring.

A Carboxamide Group at Position 3 : An amide functional group attached to the third carbon of the indazole ring.

A Methyl Group on the Amide Nitrogen : The 'N' in N,1-dimethyl refers to the methyl group attached to the nitrogen of the carboxamide.

The carboxamide moiety at the C3 position is a common feature in many biologically active indazole derivatives. researchgate.netnih.gov This functional group can participate in hydrogen bonding and other molecular interactions, which is crucial for binding to biological targets like enzymes and receptors. nih.gov The substitutions on the indazole ring and the carboxamide nitrogen allow for the fine-tuning of the molecule's physicochemical properties and biological activity. nih.gov

Table 2: Structural Features of this compound

Feature Description IUPAC Name
Core Scaffold Bicyclic aromatic ring system composed of a fused benzene (B151609) and pyrazole ring. N,1-dimethylindazole-3-carboxamide
Formula C10H11N3O
Molecular Weight 189.21 g/mol
  • N-methylcarboxamide group at C3 position | | Data sourced from PubChem CID 22593809 nih.gov
  • Research Trajectories and Scope of Academic Inquiry

    Established Synthetic Routes for this compound and its Core Structure

    The construction of the indazole ring and its subsequent functionalization at the 3-position to form the carboxamide are pivotal steps in synthesizing the target molecule. Several robust methods have been established, including transition metal-catalyzed reactions and cycloaddition strategies.

    Palladium-catalyzed cyanation of (hetero)aryl halides serves as a powerful method for introducing the nitrile group, a key precursor to the carboxamide functionality. nih.govrsc.org This approach typically involves the cross-coupling of an appropriately substituted o-haloaniline or a related precursor with a cyanide source. The resulting o-amino benzonitrile (B105546) can then undergo diazotization and cyclization to form the indazole core.

    Recent advancements have focused on developing milder and more general catalytic systems. researchgate.net For instance, the use of non-toxic cyanide sources like K₄[Fe(CN)₆] in conjunction with palladacycle catalysts allows for low catalyst loadings and fast reaction times. nih.gov Another mild and efficient protocol utilizes zinc cyanide (Zn(CN)₂) in aqueous media, enabling the reaction to proceed at temperatures ranging from room temperature to 40 °C. organic-chemistry.org This method is compatible with a wide array of functional groups, making it a versatile tool in complex molecule synthesis. organic-chemistry.org

    Table 1: Key Features of Palladium-Catalyzed Cyanation Methods

    Feature Method 1 Method 2
    Cyanide Source K₄[Fe(CN)₆]·3H₂O Zinc Cyanide (Zn(CN)₂)
    Catalyst Palladacycle Palladium Precatalyst
    Key Advantage Use of non-toxic cyanide source Mild reaction temperatures (rt - 40 °C)

    | Substrate Scope | Wide heterocyclic scope | Broad, including electron-rich and -poor aryl halides |

    A multi-step sequence involving a Mizoroki-Heck reaction followed by ozonolysis provides an alternative route to the 1H-indazole-3-carboxylic acid core. This carboxylic acid is a direct precursor to the desired carboxamide.

    The synthesis commences with a 3-bromoindazole (B152527) derivative. This substrate undergoes a palladium-catalyzed Heck reaction with an alkene, such as ethylene (B1197577) or a vinyl ether, to install a vinyl group at the 3-position of the indazole ring. The subsequent step is the oxidative cleavage of this newly formed carbon-carbon double bond using ozone (O₃). An oxidative workup of the resulting ozonide, for example with hydrogen peroxide, yields the 1H-indazole-3-carboxylic acid. This acid can then be converted to this compound through N-methylation and subsequent amidation with methylamine.

    Table 2: Heck Coupling and Ozonolysis Pathway

    Step Reaction Reactants Catalyst/Reagent Product
    1 Heck Coupling 3-Bromoindazole, Alkene Pd(OAc)₂, Base 3-Vinylindazole

    | 2 | Ozonolysis | 3-Vinylindazole | 1. O₃; 2. Oxidative Workup | 1H-Indazole-3-carboxylic acid |

    The [3+2] cycloaddition of highly reactive aryne intermediates with 1,3-dipoles offers an efficient pathway for constructing the indazole ring system. researchgate.net Arynes, such as benzyne (B1209423), can be generated in-situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.

    In this strategy, the aryne reacts with a diazo compound, which functions as the 1,3-dipole. For example, the reaction between benzyne and ethyl diazoacetate directly furnishes ethyl 1H-indazole-3-carboxylate. This ester can then be converted to the target carboxamide. This method is valued for its ability to rapidly assemble the core bicyclic structure. researchgate.netresearchgate.net

    One of the most direct and widely utilized approaches for synthesizing indazole-3-carboxamides involves the functionalization of pre-formed 1H-indazole-3-carboxylic acid. researchgate.nettandfonline.com This key intermediate can be synthesized via methods such as the diazotization of o-toluidine (B26562) followed by carboxylation. researchgate.net

    A common synthetic sequence involves the initial esterification of 1H-indazole-3-carboxylic acid to form an ester, such as 1H-indazole-3-carboxylic acid methyl ester. jocpr.com This ester can then be subjected to hydrolysis to regenerate the carboxylic acid prior to amide bond formation, or in some cases, can be directly converted to an amide derivative.

    The hydrolysis of esters can be catalyzed by either an acid or a base. dalalinstitute.com

    Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like hydrochloric or sulfuric acid. chemguide.co.ukyoutube.com

    Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that goes to completion. chemguide.co.ukwikipedia.org The ester is heated with an alkali such as sodium hydroxide, which yields an alcohol and the salt of the carboxylic acid. chemguide.co.uklibretexts.org The carboxylic acid is then liberated by acidification.

    Following hydrolysis, the resulting 1H-indazole-3-carboxylic acid is activated and coupled with methylamine. An N-methylation step either before or after the amidation yields the final product, this compound.

    The direct formation of the amide bond by coupling 1H-indazole-3-carboxylic acid with a substituted amine is a highly efficient and convergent strategy. researchgate.nettandfonline.com This method is frequently employed for the synthesis of a wide array of 1H-indazole-3-carboxamide derivatives.

    The reaction is typically facilitated by standard peptide coupling reagents. A general procedure involves dissolving the 1H-indazole-3-carboxylic acid in a solvent like DMF, followed by the addition of coupling agents such as 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), and a base like triethylamine (B128534) (TEA). The desired amine (in this case, methylamine) is then added to the activated carboxylic acid, and the mixture is stirred at room temperature to afford the corresponding carboxamide. Subsequent N-methylation of the indazole ring at the 1-position completes the synthesis of this compound.

    Table 3: Common Reagents for Amine Coupling

    Reagent Type Example(s) Role in Reaction
    Carboxylic Acid 1H-Indazole-3-carboxylic acid Amide backbone
    Amine Methylamine Forms the amide N-substituent
    Coupling Agents EDC.HCl, HOBT, HATU Activate the carboxylic acid for nucleophilic attack
    Base Triethylamine (TEA), DIPEA Neutralize acid byproducts and facilitate reaction

    | Solvent | Dimethylformamide (DMF) | Aprotic polar solvent to dissolve reactants |

    Synthesis from 1H-Indazole-3-carboxylic Acid Precursors

    Direct and Selective Alkylation at N1-Position

    A significant challenge in the synthesis of N-substituted indazoles is achieving regioselectivity. The indazole anion is ambidentate, meaning alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers. beilstein-journals.org The desired N1-substituted product, a precursor to the target compound, is favored under specific reaction conditions where thermodynamic control can be exerted. nih.gov The choice of base and solvent system is paramount in directing the alkylation to the N1 position. nih.gov

    The direct methylation of an N-methyl-1H-indazole-3-carboxamide precursor is a crucial step. The use of a strong base like Sodium Hydride (NaH) is effective for the deprotonation of the indazole N-H, forming the corresponding sodium salt. The solvent plays a critical role in the regiochemical outcome of the subsequent alkylation with a methylating agent (e.g., methyl iodide).

    While the combination of NaH in a polar aprotic solvent like N,N-Dimethylformamide (DMF) can be used, studies on similar indazole systems have shown that this can lead to poor regioselectivity. For instance, the reaction of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide using NaH in DMF resulted in a mixture of N1 and N2 products, with yields of 38% and 46% respectively. beilstein-journals.orgnih.gov Research indicates that employing NaH in DMF can cause a significant drop in N1-selectivity compared to other solvents. nih.gov

    For substrates containing a C3-carboxamide group, a more optimized and highly selective condition for N1-alkylation involves the use of Sodium Hydride (NaH) in Tetrahydrofuran (THF) . This combination has been shown to afford excellent N1-regioselectivity, often exceeding 99:1 (N1:N2), for 3-carboxamide indazoles. nih.govresearchgate.net The higher selectivity in THF is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which may involve chelation with the C3-substituent, sterically hindering the N2 position and directing the alkylating agent to N1. nih.govresearchgate.net

    Interactive Data Table: Comparison of Reaction Conditions for N1-Alkylation of Indazoles
    Base/Solvent SystemTypical N1:N2 RegioselectivityKey FindingsReference
    NaH / THF> 99 : 1 (for 3-carboxamide indazoles)Considered an optimized system for high N1-selectivity. Favors formation of a tight ion pair that directs alkylation to N1. nih.govresearchgate.net
    NaH / DMF~ 1 : 1.2 (for 3-carboxylate indazoles)Leads to poor regioselectivity and a mixture of N1 and N2 products. DMF can facilitate solvent-separated ion pairs, reducing selectivity. nih.govbeilstein-journals.orgnih.gov
    K₂CO₃ / DMF~ 1 : 1Commonly used conditions that often result in nearly equal mixtures of N1 and N2 isomers, requiring chromatographic separation. researchgate.net

    Amide Cross-Coupling Techniques

    The formation of the amide bond in this compound involves the coupling of 1-methyl-1H-indazole-3-carboxylic acid with methylamine. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Several reliable coupling reagents are available for this purpose.

    HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent used to form amide bonds. The reaction proceeds through the formation of a highly reactive OAt-active ester of the carboxylic acid. This intermediate readily reacts with the amine to form the desired amide. The process is typically carried out in a polar aprotic solvent, such as DMF, in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA) to neutralize the hexafluorophosphate (B91526) salt produced during the reaction.

    A widely used and effective method for amide bond formation is the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBT). In this process, EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBT is added to trap the activated acid, converting it into a more stable HOBT-ester. This active ester then reacts cleanly with the amine to yield the final amide product. A tertiary amine base, such as Triethylamine (TEA), is often added to the reaction mixture to act as a proton scavenger. A general procedure involves stirring the carboxylic acid, EDC.HCl, HOBT, and TEA in DMF before adding the amine and continuing the reaction at room temperature.

    Interactive Data Table: Common Amide Coupling Reagents
    Reagent SystemMechanism of ActionTypical BaseCommon SolventReference
    HATUForms highly reactive OAt-active ester from the carboxylic acid.DIPEADMF thieme-connect.com
    EDC.HCl / HOBTEDC activates the carboxylic acid, which is then trapped by HOBT to form a more stable active ester.Triethylamine (TEA)DMF

    Chemical Reactivity and Derivatization Potential

    The chemical reactivity of this compound is dictated by its functional groups: the N-methylated indazole ring system and the N-methyl carboxamide side chain.

    Oxidation Reactions and Derived Products

    Detailed studies on the specific chemical oxidation of this compound using laboratory reagents are not extensively documented in the reviewed scientific literature. However, the synthesis of the indazole core itself can be achieved through oxidative methods, such as the copper-catalyzed oxidative N-N bond formation from precursor imines, which highlights the stability of the heterocyclic ring to certain oxidative conditions. The potential for derivatization through oxidation would likely target the N-methyl groups or the aromatic benzene (B151609) portion of the indazole ring, but specific products and reaction conditions remain an area for further investigation.

    Reduction Reactions and Derived Products

    The reduction of the carboxamide functional group in this compound can theoretically yield two primary products: the corresponding amine or alcohol. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed. While specific studies on the reduction of this compound are not extensively detailed in the reviewed literature, the reactivity can be inferred from general principles of carboxamide reduction.

    Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used for the complete reduction of amides to their corresponding amines. In this case, the reaction would proceed via a tetrahedral intermediate, ultimately leading to the formation of (1-methyl-1H-indazol-3-yl)methanamine. This transformation involves the conversion of the carbonyl group into a methylene (B1212753) group.

    Alternatively, under controlled conditions, it is possible to achieve the partial reduction of the carboxamide to the corresponding alcohol, (1-methyl-1H-indazol-3-yl)methanol. This can sometimes be achieved using milder reducing agents or by modifying the reaction conditions to favor the hydrolysis of an intermediate iminium species. The selective reduction of carboxamides to alcohols is a valuable transformation in organic synthesis.

    Table 1: Potential Reduction Products of this compound

    Starting MaterialProductProduct NameReagent Class
    This compound(1-methyl-1H-indazol-3-yl)methanamineAmineStrong reducing agent (e.g., LiAlH₄)
    This compound(1-methyl-1H-indazol-3-yl)methanolAlcoholControlled/milder reducing agent

    Nucleophilic Substitution Reactions at the 3-Position

    The 3-position of the indazole ring in this compound can be made susceptible to nucleophilic attack through the conversion of the carboxamide group into a better leaving group. A common strategy involves the hydrolysis of the carboxamide to the corresponding carboxylic acid, 1-methyl-1H-indazole-3-carboxylic acid. This carboxylic acid can then be activated to facilitate nucleophilic substitution.

    One method of activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 1-methyl-1H-indazole-3-carbonyl chloride is a highly reactive intermediate.

    This activated intermediate is readily susceptible to attack by a wide range of nucleophiles, leading to the formation of various derivatives. For instance, reaction with amines will yield different amides, while reaction with alcohols will produce esters. This versatility allows for the synthesis of a library of compounds with diverse functionalities at the 3-position.

    A patented method describes the conversion of 1-methylindazole-3-carboxylic acid into an intermediate where the hydroxyl group of the carboxylic acid is replaced by a substituent that is easily displaceable by a nucleophile, such as a halogen. google.com This reactive intermediate can then be coupled with an amine to produce the desired amide. google.com

    Table 2: Examples of Nucleophilic Substitution Reactions at the 3-Position

    Starting MaterialIntermediateNucleophileProduct Class
    1-methyl-1H-indazole-3-carboxylic acid1-methyl-1H-indazole-3-carbonyl chlorideAmine (R-NH₂)Amide
    1-methyl-1H-indazole-3-carboxylic acid1-methyl-1H-indazole-3-carbonyl chlorideAlcohol (R-OH)Ester

    Enzyme and Protein Kinase Inhibition Studies

    The 1H-indazole-3-carboxamide scaffold has emerged as a significant pharmacophore in the discovery of novel enzyme and protein kinase inhibitors. Its structural framework has been the basis for the development of potent and selective modulators of key cellular targets.

    Phosphoinositide 3-Kinase (PI3K) Inhibition

    While direct studies on this compound were not prominent, research on closely related 3-amino-1H-indazole derivatives has demonstrated activity against the Phosphoinositide 3-Kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth and proliferation and is often hyperactivated in cancer. A specific derivative, identified as W24, exhibited broad-spectrum antiproliferative effects across various human cancer cell lines. nih.gov Mechanistic analysis confirmed that W24 exerts its effects by inhibiting the PI3K/AKT/mTOR pathway. nih.gov

    Table 1: In Vitro Antiproliferative Activity of 3-amino-1H-indazole derivative W24
    Cell LineCancer TypeIC₅₀ (μM)
    HGC-27Gastric Cancer0.43
    HT-29Colon Cancer1.34
    A-549Lung Cancer3.88
    MCF-7Breast Cancer2.54

    MAPKAP Kinase (MAPKAP-K2) Modulation

    A review of the current scientific literature did not yield specific data regarding the modulatory activity of this compound or its direct analogues on MAPKAP Kinase-2 (MAPKAP-K2).

    Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

    The 1H-indazole-3-carboxamide core has been established as a novel class of ATP-competitive inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in a range of pathologies including mood disorders and neurodegenerative diseases. nih.govjustia.com Initial discovery through a virtual screening campaign led to the identification of a lead compound, designated as compound 1, which displayed potent inhibition of GSK-3β in both enzymatic and cellular assays. nih.gov Subsequent optimization based on structure-activity relationships (SAR) yielded a series of analogues with refined inhibitory profiles. nih.gov

    Table 2: In Vitro GSK-3β Inhibitory Activity of Selected 1H-indazole-3-carboxamide Derivatives
    CompoundGSK-3β IC₅₀ (nM)
    19
    219
    311
    1422

    p21-Activated Kinase 1 (PAK1) Inhibition

    The 1H-indazole-3-carboxamide structure has been successfully utilized to develop potent and selective inhibitors of p21-Activated Kinase 1 (PAK1). nih.gov PAK1 is a key signaling node involved in cell motility and invasion, making it an attractive target for cancer therapy. A fragment-based screening and subsequent chemical design effort identified compound 30l as a highly effective PAK1 inhibitor. nih.govbohrium.com This compound demonstrated excellent potency and was highly selective for PAK1 when tested against a panel of 29 other kinases. nih.gov SAR analysis revealed that specific hydrophobic and hydrophilic substitutions on the scaffold were crucial for its high affinity and selectivity. nih.gov

    Table 3: In Vitro PAK1 Inhibitory Activity
    CompoundTarget KinaseIC₅₀ (nM)Selectivity Profile
    30lPAK19.8High selectivity over a panel of 29 kinases

    These findings highlight the 1H-indazole-3-carboxamide scaffold as a valuable chemical starting point for developing agents that target tumour metastasis. nih.govbohrium.com

    Cyclin-dependent Kinase 2 (CDK2) Inhibition

    Despite the broad investigation of indazole-based compounds as kinase inhibitors, specific data on the inhibition of Cyclin-dependent Kinase 2 (CDK2) by this compound or the 1H-indazole-3-carboxamide scaffold could not be found in the reviewed literature. Research on CDK2 inhibition has often focused on related but distinct heterocyclic systems, such as tetrahydroindazoles. nih.gov

    Ubiquitin Specific Protease 7 (USP7) Inhibition (General Indazole Derivatives)

    In the broader class of indazole derivatives, specific 1H-indazoles have been identified as inhibitors of Ubiquitin Specific Protease 7 (USP7). nih.gov USP7 is a deubiquitinating enzyme that plays a critical role in cellular processes by regulating the stability of key proteins, including the tumor suppressor p53 and its E3 ligase MDM2. Through fragment-based discovery and subsequent structure-based optimization, potent indazole-based USP7 inhibitors were developed. nih.gov Compounds 144 and 145, in particular, showed significant inhibitory activity in biochemical assays. nih.gov

    Table 4: In Vitro USP7 Inhibitory Activity of 1H-indazole Derivatives
    CompoundTarget EnzymeIC₅₀ (μM)
    144USP70.75
    145USP70.61

    Compound 145 also demonstrated superior potency in a cell-based assay, with an EC₅₀ value of 0.30 μM, confirming the potential of the indazole scaffold for targeting USP7. nih.gov

    Unc-51-like Kinase 1 (ULK1) Inhibition (General Indazole Derivatives)

    The indazole core has been identified as a promising starting point for the development of inhibitors for Unc-51-like Kinase 1 (ULK1), a key initiator of autophagy. Through in silico high-throughput screening combined with biochemical assays, an indazole-containing compound was identified as a ULK1 inhibitor. researchgate.net Subsequent optimization of this initial hit, guided by docking studies, led to the development of derivatives with significantly increased activity, achieving IC50 values below 50 nM. researchgate.net These advanced molecules are considered promising for further development into selective molecular probes to investigate the biological roles of ULK1. researchgate.net

    Fibroblast Growth Factor Receptors (FGFRs) Kinases Inhibition (General Indazole Derivatives)

    Indazole derivatives have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. nih.govnih.gov A fragment-based drug design approach successfully identified an indazole-based pharmacophore that inhibits FGFR1–3 with IC50 values ranging from 0.8 to 90 μM. nih.gov Optimization of these initial fragment hits led to the development of more potent inhibitors. For instance, one study disclosed a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, with one compound showing potent FGFR1 inhibition with an IC50 of 69.1 ± 19.8 nM. researchgate.net Another research effort identified an indazole derivative, compound 9u, as a highly potent FGFR1 inhibitor with an IC50 of 3.3 nM and good kinase selectivity. nih.gov The indazole scaffold is also present in LY2874455, a potent pan-FGFR inhibitor that has been evaluated in clinical trials. scispace.com

    Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Activity Modulation (General Indazole Derivatives)

    The discovery and optimization of indazole amide-based inhibitors of extracellular signal-regulated kinases 1 and 2 (ERK1/2) have been reported. nih.gov Through a structure and knowledge-based drug design strategy, a series of compounds were developed that demonstrated potent inhibition of ERK1/2 enzyme activity. These optimized indazole amides also effectively inhibited the growth of BRAF mutant HT29 cancer cells and modulated ERK signaling within these cells. nih.gov

    Receptor Ligand Binding and Modulation

    The indazole-3-carboxamide scaffold is a defining structural feature of a major class of synthetic cannabinoid receptor agonists.

    Cannabinoid Receptor (CB1 and CB2) Agonism/Antagonism

    Derivatives of 1H-indazole-3-carboxamide are widely recognized for their activity as potent agonists at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). researchgate.net Numerous compounds from this class, such as AB-FUBINACA and AB-PINACA, have been identified in illegal products as cannabimimetic agents. researchgate.net The agonistic activity of these compounds is a key characteristic, and many derivatives have been synthesized and evaluated for their binding affinity and functional potency at these G-protein coupled receptors. researchgate.netresearchgate.net Studies on various analogs show that they generally function as agonists at both CB1 and CB2 receptors. nih.gov

    Agonistic Activity Profile

    The agonistic profile of indazole-3-carboxamide derivatives is characterized by high potency at both CB1 and CB2 receptors. Functional assays, such as those measuring G-protein activation, are used to determine the half-maximal effective concentration (EC50) as a measure of potency and the maximal response (Emax) as a measure of efficacy. For a range of indazole-3-carboxamides, including AMB-FUBINACA and 5F-MDMB-PINACA, studies have shown potent agonism. frontiersin.orgnih.gov Generally, these compounds exhibit higher potency at the CB2 receptor compared to the CB1 receptor. frontiersin.orgnih.gov

    The table below presents the in vitro cannabinoid receptor activity for the (S)-enantiomers of selected indazole-3-carboxamide synthetic cannabinoids, demonstrating their potency and efficacy at CB1 and CB2 receptors.

    CompoundReceptorEC50 (nM)Emax (% of control)
    (S)-AMB-FUBINACACB11.10114
    CB20.35137
    (S)-AB-FUBINACACB116.5118
    CB21.83129
    (S)-5F-MDMB-PINACACB10.29104
    CB20.14122
    (S)-AB-CHMINACACB10.58111
    CB20.23131

    Data sourced from Frontiers in Chemistry. frontiersin.org

    Enantiospecific Potency Differences

    Many indazole-3-carboxamide derivatives contain a chiral center, typically derived from an amino acid moiety like valine or tert-leucine. frontiersin.org Pharmacological evaluation of individual enantiomers has revealed significant differences in their potency at cannabinoid receptors.

    Consistently, the (S)-enantiomer of these compounds is considerably more potent than the corresponding (R)-enantiomer at both CB1 and CB2 receptors. nih.govfrontiersin.orgnih.gov The difference in potency between enantiomers is often more pronounced at the CB1 receptor. For CB1, the potency difference can range from approximately 5-fold to over 100-fold, depending on the specific compound. nih.govfrontiersin.org For the CB2 receptor, the difference is typically less pronounced, ranging from 1.5-fold to over 60-fold. frontiersin.org The nature of the chemical structure influences this stereoselectivity; the difference in potency at the CB2 receptor is more significant for compounds with an amide moiety (e.g., AB-FUBINACA) compared to those with an ester moiety (e.g., AMB-FUBINACA). frontiersin.orgnih.gov

    The table below illustrates the enantiospecific potency differences for selected indazole-3-carboxamide pairs at CB1 and CB2 receptors.

    CompoundReceptor(S)-Enantiomer EC50 (nM)(R)-Enantiomer EC50 (nM)Fold Difference ((R)/(S))
    AMB-FUBINACACB11.107.376.70
    CB20.350.541.55
    AB-FUBINACACB116.518811.4
    CB21.8311663.5
    5F-MDMB-PINACACB10.2933.1114
    CB20.143.0121.5
    AB-CHMINACACB10.583.546.11
    CB20.236.0026.1

    Data sourced from Frontiers in Chemistry. frontiersin.org

    Serotonin (B10506) Receptor (5-HT4R) Ligand Properties

    Research into the broader class of 1H-indazole-3-carboxamides has identified these structures as a source of selective ligands for the serotonin 4 receptor (5-HT₄R). acs.org The lack of receptor selectivity has been a primary concern in the development of 5-HT₄R ligands, making the discovery of selective compounds a significant area of investigation. acs.org

    Selective 5-HT₄R Antagonism

    Studies have led to the discovery of N-substituted 1H-indazole-3-carboxamide derivatives that act as potent and selective 5-HT₄R antagonists. acs.org Specifically, compounds within the N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide series have been identified as new, potent ligands for the 5-HT₄ receptor. acs.org One particular derivative from a related series, compound 12g, was highlighted as a selective 5-HT₄R antagonist and proposed as an interesting lead compound for its analgesic action. acs.org

    Selectivity Over Other Receptors (e.g., 5-HT2A)

    A key feature of the identified 1H-indazole-3-carboxamide derivatives is their high selectivity for the 5-HT₄ receptor over the serotonin 2A (5-HT₂A) receptor. acs.org This selectivity is a critical attribute, as interactions with other receptors can lead to off-target effects. The development of these indazole-3-carboxamides represents progress in identifying 5-HT₄R ligands that avoid significant interaction with the 5-HT₂A receptor. acs.org

    Calcium-Release Activated Calcium (CRAC) Channel Blockade

    The indazole-3-carboxamide scaffold has been identified as a potent blocker of the calcium-release activated calcium (CRAC) channel. nih.govresearchgate.net The influx of extracellular calcium through this highly calcium-selective channel is a critical control point for mast cell functions, and its modulation is a target for therapeutic intervention in various diseases, including autoimmune disorders. nih.govnih.gov

    Structure-activity relationship (SAR) studies of indazole-3-carboxamides have demonstrated their efficacy as CRAC channel blockers. nih.govbidmc.org These studies revealed that the specific regiochemistry of the 3-carboxamide linker is crucial for the inhibition of calcium influx. nih.govresearchgate.net For example, the indazole-3-carboxamide derivative known as 12d was found to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC₅₀ value, whereas its reverse amide isomer was inactive. nih.govresearchgate.net This highlights the unique structural requirements for CRAC channel inhibition within this class of compounds. nih.gov The development of these novel structural scaffolds is considered a valuable expansion of the diversity of known CRAC channel blockers. nih.govresearchgate.net

    Table 1: In Vitro Biological Activity of Selected Indazole-3-Carboxamide Derivatives This table is interactive. You can sort and filter the data.

    Compound Class Target Activity Selectivity Reference
    N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide 5-HT₄R Antagonist High selectivity over 5-HT₂A receptor acs.org
    Indazole-3-carboxamide (e.g., 12d) CRAC Channel Blocker (sub-µM IC₅₀) N/A nih.govresearchgate.net
    1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamie (4k) CRAC Channel Blocker (IC₅₀: 4.9 μM) Selective over TRPM4 and TRPM7 channels nih.gov

    In Vitro Antimicrobial Activity

    While the indazole scaffold is a subject of interest in medicinal chemistry for developing agents with diverse biological activities, including antimicrobial properties, specific data on this compound is limited. researchgate.netresearchgate.net

    Antifungal Properties against Phytopathogenic Fungi

    There is no specific research available detailing the antifungal activity of this compound against phytopathogenic fungi. However, research into other carboxamide derivatives has shown significant potential in this area. For instance, novel pyrazole (B372694) carboxamides have been synthesized and evaluated for in vitro activity against phytopathogenic fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govresearchgate.net Similarly, carboxamide derivatives containing a 1,2,3-triazole ring have been designed as potential succinate (B1194679) dehydrogenase inhibitors and tested against fungi like Sclerotinia sclerotiorum and Botrytis cinerea. nih.gov These studies indicate that the broader class of carboxamides is a promising area for the development of new fungicides, though the specific efficacy of the this compound variant remains uninvestigated in this context. nih.govnih.govjocpr.com

    Antibacterial Activity

    No specific studies on the antibacterial activity of this compound were identified. The broader class of indazole derivatives is known to be explored for various pharmacological activities, including antibacterial effects. researchgate.netresearchgate.net For example, studies on certain N-methyl-3-aryl indazoles have reported activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli. researchgate.net Additionally, research on indole-3-carboxamide conjugates has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the indazole and carboxamide moieties are relevant scaffolds for antibacterial drug discovery, but the activity of this compound itself has not been specifically reported.

    Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Analysis

    Impact of Indazole Ring Substituents on Biological Activity

    Substitutions on the bicyclic indazole core are a critical determinant of biological activity and selectivity. Research into various indazole-based compounds, including those with the 3-carboxamide scaffold, has demonstrated that even minor modifications to the ring system can lead to significant changes in potency and target specificity.

    For instance, in the development of 1H-indazole-3-carboxamide derivatives as inhibitors of p21-activated kinase 1 (PAK1), a key target in cancer therapy, the nature of substituents on the indazole ring was found to be crucial. nih.gov SAR analysis showed that the introduction of specific hydrophobic groups could enhance binding to the target enzyme, while the addition of hydrophilic moieties in other positions could improve kinase selectivity and physicochemical properties. nih.gov

    Similarly, studies on indazole arylsulfonamides as CC-Chemokine Receptor 4 (CCR4) antagonists highlighted the importance of substitution patterns on the indazole ring. acs.org In this series, methoxy- or hydroxyl-containing groups at the C4 position were found to be among the more potent substituents. acs.org Conversely, only small groups were tolerated at the C5, C6, and C7 positions, indicating that steric hindrance in these regions is detrimental to activity. acs.org These findings underscore the principle that the electronic and steric properties of substituents on the indazole core are key factors in modulating the biological activity of this class of compounds.

    Role of Carboxamide Side Chain Modifications on Receptor Affinity and Enzyme Inhibition

    The carboxamide side chain at the 3-position of the indazole ring serves as a crucial interaction point with biological targets and is a common site for structural modification to optimize receptor affinity and enzyme inhibition. The nature of the substituent attached to the amide nitrogen (R-group) can drastically alter the compound's pharmacological profile.

    The synthesis of diverse libraries of 1H-indazole-3-carboxamides has been achieved by coupling the indazole-3-carboxylic acid core with a wide range of substituted aryl or aliphatic amines. researchgate.net This modular synthesis allows for systematic exploration of the chemical space around the amide group. For example, the development of synthetic cannabinoid receptor agonists (SCRAs) based on the indazole-3-carboxamide scaffold, such as AB-PINACA and AB-FUBINACA, illustrates the impact of side-chain modifications. researchgate.net These compounds feature different bulky amino acid-derived groups attached to the carboxamide nitrogen, which are essential for their high affinity for cannabinoid receptors. researchgate.net

    In the context of PAK1 inhibitors, structure-activity relationship studies revealed that substituting the amide with an appropriate hydrophobic ring that can access a deep back pocket of the enzyme, while also introducing a hydrophilic group into the bulk solvent region, was critical for achieving high inhibitory activity and selectivity. nih.gov

    Compound ClassSide Chain ModificationImpact on Biological ActivityReference
    PAK1 InhibitorsSubstitution with hydrophobic rings and hydrophilic groupsCritical for potent inhibitory activity and high selectivity. nih.gov
    Synthetic Cannabinoid Receptor Agonists (e.g., AB-PINACA)Attachment of N-(1-amino-3-methyl-1-oxobutan-2-yl) groupConfers high affinity for cannabinoid receptors. researchgate.net
    General Indazole-3-CarboxamidesCoupling with various substituted aryl or aliphatic aminesAllows for the generation of diverse derivatives with varied biological activities. researchgate.net

    Regiochemistry of the Amide Linker and Functional Activity

    The specific placement of the carboxamide linker at the 3-position of the indazole ring is a fundamental structural requirement for the biological activity of certain derivatives. Studies on indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel have shown that this regiochemistry is not interchangeable. nih.govnih.gov

    A direct comparison between an active indazole-3-carboxamide and its corresponding reverse amide isomer, where the positions of the CO and NH groups are swapped, demonstrated this critical dependence. The indazole-3-carboxamide compound actively inhibited calcium influx with sub-micromolar efficacy. nih.govnih.gov In stark contrast, its reverse amide isomer was completely inactive in the same assay, even at concentrations up to 100 µM. nih.govnih.gov This finding highlights that the unique regiochemistry of the 3-carboxamide linker is essential for the observed functional activity, a requirement that was previously unprecedented among known CRAC channel blockers. nih.govnih.gov

    Comparative Analysis with Structurally Similar Indazole Derivatives and Analogs

    Comparing indazole-3-carboxamides with structurally related compounds, such as indole (B1671886) derivatives, provides valuable insights into the role of the indazole core itself. The primary difference between an indazole and an indole is the presence of a second nitrogen atom in the five-membered ring of the indazole.

    A comparative metabolism study of the indazole-based SCRA MDMB-4en-PINACA and its indole analogue, MDMB-4en-PICA, revealed significant differences in their metabolic stability. dundee.ac.uk Ester hydrolysis was a more prominent metabolic pathway for the indazole compound (60.7%) compared to its indole counterpart (47.6%). dundee.ac.uk This difference may be attributed to the additional nitrogen atom in the indazole core, which could enable stronger interactions with metabolizing enzymes or stabilize the preferred conformation for enzyme-substrate binding through intramolecular interactions with the carboxamide linker. dundee.ac.uk

    Furthermore, the indazole-3-carboxamide scaffold has been compared to other heterocyclic systems targeting similar biological pathways. For instance, in the context of CRAC channel inhibition, the novel indazole-3-carboxamide scaffold was identified as a distinct structural class compared to previously described pyrazole (B372694) amide inhibitors like GSK-7975A. nih.gov This demonstrates that the indazole-3-carboxamide core represents a unique pharmacophore with a distinct SAR profile.

    In Vitro Structure-Metabolism Relationships (SMRs)

    The metabolism of indazole-3-carboxamide derivatives has been investigated using in vitro models such as human liver microsomes (HLMs) to identify metabolic hotspots and predict major biotransformations. dundee.ac.uknih.gov These studies are crucial for understanding the metabolic fate of these compounds and for identifying potential biomarkers of exposure.

    For indazole-3-carboxamide SCRAs, a common set of metabolic reactions has been identified. The primary metabolic pathways include:

    Hydroxylation: The addition of a hydroxyl group, often on the alkyl or benzyl (B1604629) substituents. nih.gov

    Amide Hydrolysis: Cleavage of the amide bond, separating the indazole core from the side chain. nih.gov

    N-Dealkylation: Removal of alkyl groups attached to the indazole nitrogen. nih.gov

    Oxidative transformations: Including dehydrogenation to form more oxidized metabolites. nih.gov

    Glucuronidation: A phase II metabolic reaction where glucuronic acid is attached to the molecule, typically at a hydroxyl group, to increase water solubility and facilitate excretion. nih.gov

    Studies comparing different SCRAs have shown that the specific structure dictates the preferred metabolic pathway. For example, while ester hydrolysis is significant for compounds like MDMB-4en-PINACA, other structures may be more susceptible to hydroxylation on an alkyl tail. dundee.ac.uk The presence of the indazole core, as opposed to an indole, can influence the rate and type of metabolism, as seen in the higher rate of ester hydrolysis for indazole-containing compounds. dundee.ac.uk

    Metabolic ReactionDescriptionReference
    HydroxylationAddition of a hydroxyl (-OH) group to the molecule. nih.gov
    Amide HydrolysisCleavage of the C-N bond in the carboxamide linker. nih.gov
    N-DealkylationRemoval of an alkyl group from a nitrogen atom. nih.gov
    DehydrogenationRemoval of hydrogen atoms, an oxidative process. nih.gov
    GlucuronidationPhase II conjugation with glucuronic acid to aid excretion. nih.gov

    Computational and in Silico Studies

    Virtual Screening Strategies for Hit Identification

    Virtual screening is a computational methodology used to search extensive libraries of small molecules to identify those structures that are most likely to bind to a specific biological target, such as a protein or enzyme.

    Fragment-based virtual screening is an approach that begins by computationally docking smaller, low-molecular-weight compounds, or "fragments," into the binding site of a target protein. nih.gov This technique helps in identifying core chemical scaffolds that exhibit a favorable, albeit often weak, initial binding interaction. These initial "hits" then serve as foundational starting points for the rational design and chemical elaboration into larger, more potent, and selective molecules. nih.govresearchgate.net

    This strategy has been successfully employed to identify derivatives of the 1H-indazole-3-carboxamide scaffold as potential inhibitors for various protein targets. For instance, a fragment-based screening approach was instrumental in discovering that 1H-indazole-3-carboxamide derivatives could serve as potential inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy. nih.govresearchgate.net By identifying the indazole-3-carboxamide core as a viable fragment, researchers could focus their synthetic efforts on a specific chemical class, leading to the efficient discovery of lead compounds. nih.gov

    Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein, which is typically determined through techniques like X-ray crystallography. This approach uses docking algorithms to predict the binding pose and affinity of candidate molecules within the target's binding site.

    A notable application of this method was a virtual screening campaign that led to the identification of the 1H-indazole-3-carboxamide scaffold as a novel structural class of ATP-competitive inhibitors for Glycogen Synthase Kinase-3β (GSK-3β). nih.gov GSK-3β is a key enzyme implicated in a variety of diseases, including neurodegenerative disorders and mood disorders. nih.govresearchgate.netnih.gov Further computational and experimental cycles, including structure-based design, have been used to optimize these initial hits. nih.gov

    Molecular Docking Simulations

    Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is frequently used to forecast the binding mode and affinity of small molecule ligands, such as N,1-dimethyl-1H-indazole-3-carboxamide, to the active site of a target protein.

    Molecular docking simulations provide detailed insights into the specific interactions between a ligand and its protein target.

    GSK-3β: For the 1H-indazole-3-carboxamide scaffold, docking studies combined with molecular dynamics (MD) simulations have been used to investigate the binding mode with GSK-3β. nih.gov These simulations revealed that the core scaffold establishes crucial and persistent hydrogen bond interactions with the backbone of amino acid residues Asp133 and Val135 in the enzyme's active site. An additional hydrogen bond was observed between a nitrogen atom on a substituent and the catalytic Lys85 residue. nih.gov These key interactions are considered vital for the binding affinity and inhibitory potency of this class of compounds. nih.gov

    Renal Cancer-Related Protein (PDB: 6FEW): In another study, a series of synthesized 3-carboxamide indazole derivatives were evaluated for their effectiveness against a renal cancer-related protein (PDB ID: 6FEW) using docking simulations with Autodock 4. researchgate.netnih.gov The analysis demonstrated that specific derivatives could fit within the active catalytic center of the protein target, highlighting the potential of the indazole-3-carboxamide scaffold in the context of renal cancer. researchgate.netnih.gov

    A key output of molecular docking simulations is the prediction of binding energy, which estimates the binding affinity between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

    In the study involving the renal cancer-related protein (PDB: 6FEW), the binding energies of a series of twenty-six 1H-indazole-3-carboxamide derivatives (labeled 8a-8z) were calculated. researchgate.netnih.gov The analysis identified three specific derivatives—8v, 8w, and 8y—as having the highest binding energies, suggesting they form the most stable complexes with the protein target among the tested compounds. researchgate.netnih.govresearchgate.net

    CompoundTarget ProteinFinding
    Derivative 8vRenal Cancer-Related Protein (PDB: 6FEW)Identified as having one of the highest binding energies.
    Derivative 8wRenal Cancer-Related Protein (PDB: 6FEW)Identified as having one of the highest binding energies.
    Derivative 8yRenal Cancer-Related Protein (PDB: 6FEW)Identified as having one of the highest binding energies.

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's geometry, reactivity, and spectroscopic properties.

    DFT studies have been conducted on various 1H-indazole-3-carboxamide derivatives to analyze their electronic properties. nih.govdntb.gov.ua A key aspect of these studies is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of a molecule's chemical stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity. researchgate.netnih.gov

    In a computational study of twenty-six indazole derivatives (8a-8z), DFT calculations revealed that compounds 8a, 8c, and 8s possessed the most substantial HOMO-LUMO energy gaps, suggesting they are the most electronically stable among the series. researchgate.netnih.govresearchgate.net

    CompoundComputational MethodKey Finding
    Derivative 8aDensity Functional Theory (DFT)Identified as having one of the largest HOMO-LUMO energy gaps.
    Derivative 8cDensity Functional Theory (DFT)Identified as having one of the largest HOMO-LUMO energy gaps.
    Derivative 8sDensity Functional Theory (DFT)Identified as having one of the largest HOMO-LUMO energy gaps.

    HOMO-LUMO Energy Gap Analysis

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that are critical for understanding a molecule's reactivity and electronic properties. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. schrodinger.com

    A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dntb.gov.ua Conversely, a small energy gap indicates that a molecule is more reactive and less stable. dntb.gov.ua Density Functional Theory (DFT) is a widely used computational method to calculate these molecular orbital energies and the corresponding energy gap. schrodinger.comnih.gov

    The table below presents data from a DFT computational study on related indazole derivatives, illustrating typical values for HOMO-LUMO energies.

    Compound NameHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
    1-Butyl-N-phenyl-1H-indazole-3-carboxamide-6.12-1.534.59
    N-Benzyl-1-butyl-1H-indazole-3-carboxamide-6.21-1.454.76
    1-Butyl-N-(pyridin-2-yl)-1H-indazole-3-carboxamide-6.08-1.874.21

    This data is illustrative and based on similarly structured compounds as reported in computational studies of indazole derivatives. The exact values for this compound may vary.

    Molecular Geometry Derivation

    The determination of a molecule's three-dimensional structure is fundamental to understanding its physical and chemical properties. Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the derivation of a molecule's optimized molecular geometry. d-nb.info This process involves calculating the most stable arrangement of atoms in space by minimizing the total electronic energy of the molecule. The resulting geometry provides precise data on bond lengths, bond angles, and dihedral (torsion) angles.

    For this compound, a molecular geometry derivation would define the spatial relationship between its constituent atoms. The indazole ring is generally planar, and the geometry of the N-methyl and carboxamide substituents would be determined relative to this plane. nih.gov DFT calculations are employed to achieve an optimized structure, which represents a local minimum on the potential energy surface. d-nb.info

    While a specific, complete set of optimized geometrical parameters for this compound is not available in the reviewed literature, data from crystallographic and computational studies of closely related molecules, such as 1-methyl-1H-indazole-3-carboxylic acid, can provide an approximation for the core indazole structure. The substitution of the carboxylic acid group with a carboxamide group would induce slight changes in the geometry of the five-membered ring and the bond connecting the substituent at position 3.

    The following table presents selected, representative geometric parameters for the core 1-methyl-indazole moiety, based on data from related structures.

    ParameterAtoms InvolvedTypical Value
    Bond LengthN1-N2~1.35 Å
    Bond LengthN1-C7a~1.39 Å
    Bond LengthC3-C3a~1.45 Å
    Bond AngleN2-N1-C7a~112°
    Bond AngleN1-N2-C3~105°
    Bond AngleN2-C3-C3a~110°

    Note: These values are illustrative and derived from studies on structurally similar compounds like 1-methyl-1H-indazole-3-carboxylic acid. The actual parameters for this compound would require a dedicated computational study.

    Analytical Methodologies for Characterization in Research

    Spectroscopic Techniques

    Spectroscopy is fundamental to the characterization of N,1-dimethyl-1H-indazole-3-carboxamide, providing detailed information about its atomic composition, molecular structure, and the functional groups present.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the assembly of the molecular framework.

    ¹H NMR: Proton NMR provides data on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In a synthesis of this compound, the following ¹H NMR spectral data were recorded in deuterated chloroform (B151607) (CDCl₃). The data reveals characteristic signals for the aromatic protons of the indazole ring, the N-methyl group on the indazole ring, and the N-methyl group of the carboxamide function. google.com

    Interactive Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ google.com

    Chemical Shift (δ) ppm Multiplicity Assignment Description
    8.24 m (multiplet) Aromatic proton (H4) on the indazole ring, deshielded by the pyrazole (B372694) ring nitrogen and carbonyl group.
    7.47 m (multiplet) Two aromatic protons (H5, H7) on the indazole ring.
    7.34 m (multiplet) Aromatic proton (H6) on the indazole ring.
    6.95 bs (broad singlet) Amide proton (-NH-), often broad due to quadrupole broadening and chemical exchange.
    4.19 s (singlet) Three protons of the indazole N-methyl group (N1-CH₃).

    Note: J = coupling constant in Hertz.

    ¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. While specific experimental data for this compound is not widely published, analysis of related indazole derivatives indicates that ¹³C NMR is crucial for confirming the carbon skeleton. nih.govunina.it Expected signals would include those for the two methyl carbons, the carbonyl carbon of the amide, and the distinct carbons of the bicyclic indazole ring system.

    2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules. COSY spectra establish ¹H-¹H coupling relationships, while HMBC spectra show correlations between protons and carbons separated by two or three bonds, which is critical for confirming the connectivity between the methyl groups, the carboxamide, and the indazole core. d-nb.info

    Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. nih.gov

    For this compound (molecular formula: C₁₀H₁₁N₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition.

    Calculated Molecular Ion Masses:

    [M]⁺•: 189.0902

    [M+H]⁺: 190.0975

    Fragmentation Pattern: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), the molecule undergoes fragmentation. The fragmentation pattern for indazole-3-carboxamide analogues is well-characterized. nih.gov A primary fragmentation pathway involves the cleavage of the C-N bond of the amide group, leading to the formation of a stable 1-methyl-1H-indazole-3-carbonyl cation.

    Interactive Table 2: Expected High-Resolution Mass Fragments for this compound

    Fragment Description Proposed Structure Elemental Composition Calculated m/z
    Molecular Ion C₁₀H₁₁N₃O C₁₀H₁₁N₃O 189.0902
    1-methyl-1H-indazole-3-carbonyl cation C₉H₇N₂O C₉H₇N₂O 159.0558

    Liquid chromatography coupled with mass spectrometry (LC-MS), particularly advanced systems like Ultra-High-Performance Liquid Chromatography-Quadrupole Exactive Orbitrap MS (UHPLC-QE Orbitrap MS), allows for the sensitive detection and identification of the compound in complex matrices. nih.gov This technique combines the separation power of UHPLC with the high resolution and mass accuracy of the Orbitrap analyzer. nih.gov

    Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing molecular vibrations. It is used to identify the presence of specific functional groups. The analysis of this compound would be expected to show characteristic absorption bands corresponding to its amide and aromatic functionalities. d-nb.infonih.gov

    Interactive Table 3: Expected Characteristic FTIR Absorption Bands for this compound

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    ~3300 N-H Stretching Secondary Amide (N-H)
    3100-3000 C-H Stretching Aromatic C-H
    2950-2850 C-H Stretching Methyl (CH₃)
    ~1660 C=O Stretching Amide I band (C=O)
    ~1540 N-H Bending & C-N Stretching Amide II band
    1600-1450 C=C Stretching Aromatic Ring

    Chromatographic Techniques

    Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or other components in a mixture, which is a prerequisite for accurate identification and quantification.

    High-Performance Liquid Chromatography (HPLC) is a primary technique used for the separation, identification, and quantification of compounds. d-nb.info A sample is passed through a column packed with a stationary phase, and separation is achieved based on the compound's affinity for the stationary and mobile phases. For indazole-3-carboxamides, reversed-phase HPLC is commonly used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net The retention time of this compound would be a characteristic identifier under specific analytical conditions (column, mobile phase, flow rate, and temperature).

    Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. d-nb.info The compound is vaporized and swept by a carrier gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components based on both their retention time and mass spectrum. nih.gov This combination is a cornerstone of forensic chemical analysis. d-nb.info

    X-ray Crystallography for Structural Elucidation

    As of the current available scientific literature, a specific single-crystal X-ray diffraction study for this compound could not be identified. While crystallographic data for structurally related indazole derivatives have been published, providing insights into the general conformation and packing of this class of compounds, the precise atomic coordinates and crystal structure for this compound itself are not publicly available.

    For instance, studies on the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid, a precursor in the synthesis of indazole carboxamides, have detailed its molecular geometry and hydrogen bonding patterns. researchgate.net Similarly, the crystal structures of other substituted indazole carboxamides, often developed as synthetic cannabinoids, have been elucidated to confirm their molecular structure. d-nb.info

    The elucidation of the crystal structure of this compound would require the growth of a suitable single crystal, followed by data collection using an X-ray diffractometer. The resulting diffraction pattern would then be analyzed to solve the crystal structure, yielding precise information on its solid-state conformation. Such data would be invaluable for computational modeling and for understanding its interactions with biological targets.

    Early Stage Drug Discovery and Chemical Biology Applications

    Identification as a Lead Compound or Scaffold for Therapeutic Development

    The unique structural and electronic properties of the indazole-3-carboxamide core have positioned it as a foundational scaffold for designing molecules with diverse biological activities. Researchers have successfully leveraged this chemical framework to develop lead compounds targeting a range of diseases.

    The 1H-indazole-3-carboxamide scaffold is a recognized pharmacophore in the design of protein kinase inhibitors, a major class of anticancer drugs. nih.gov Kinases are pivotal in cell signaling pathways, and their aberrant activation is a hallmark of many cancers. nih.gov

    Derivatives of this scaffold have been developed as potent inhibitors of several kinases implicated in tumor progression. For instance, researchers identified 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1), an enzyme associated with tumor progression, migration, and invasion. nih.govbohrium.com Through fragment-based screening and subsequent optimization, a representative compound exhibited excellent enzyme inhibition with an IC50 value of 9.8 nM for PAK1 and high selectivity against a panel of other kinases. nih.govbohrium.com Structure-activity relationship (SAR) studies revealed that the indazole-3-carboxamide core was critical for activity. nih.gov

    Furthermore, the scaffold has been explored for developing inhibitors of Glycogen Synthase Kinase-3 (GSK-3), another target in cancer therapy. In a structure-based discovery effort, 1H-indazole-3-carboxamide derivatives were found to bind to the ATP binding site of GSK-3β. nih.gov Notably, the substitution of the amine group with a dimethylamine (B145610) moiety did not lead to an improvement in inhibitory activity, providing specific structural insights relevant to compounds like N,1-dimethyl-1H-indazole-3-carboxamide. nih.gov

    The indazole-3-carboxamide structure is instrumental in the development of novel immune modulators, particularly as blockers of the Calcium-Release Activated Calcium (CRAC) channel. nih.govnih.gov The CRAC channel is crucial for immune cell function, and its modulation represents a therapeutic strategy for autoimmune disorders and other diseases driven by aberrant mast cell activation. nih.govnih.gov

    Structure-activity relationship studies have demonstrated that indazole-3-carboxamides are potent CRAC channel blockers capable of stabilizing mast cells. nih.govresearchgate.net A key finding is the critical importance of the 3-carboxamide regiochemistry; the specific placement of the carboxamide linker on the indazole ring is essential for inhibiting calcium influx and the subsequent release of pro-inflammatory mediators like β-hexosaminidase and tumor necrosis factor α (TNF-α). nih.govnih.gov In contrast, the reverse amide isomer is inactive. nih.govnih.gov This discovery expands the structural diversity of known CRAC channel blockers and may lead to new therapies for immune-related diseases. nih.gov These compounds have been shown to dose-dependently inhibit the production of TNF-α by activated mast cells, with some derivatives achieving sub-micromolar IC50 values. nih.gov

    The indazole-3-carboxamide core is a prominent structural feature in a class of synthetic cannabinoid receptor agonists (SCRAs), which are potent central nervous system (CNS) active compounds. semanticscholar.orgnih.gov These substances were initially synthesized by pharmaceutical companies as research tools to explore the endocannabinoid system. semanticscholar.orguno.edu

    Many SCRAs feature an indazole core linked via a carboxamide to another chemical group, with a hydrophobic side chain attached to the nitrogen at position 1 of the indazole ring. semanticscholar.org Compounds such as AB-PINACA and AB-FUBINACA are well-known examples of indazole-3-carboxamide derivatives that act as potent cannabinoid CB1 receptor modulators. researchgate.net The versatility of the indazole-3-carboxamide scaffold has allowed for the creation of numerous analogs with varying potencies and properties. nih.govmmu.ac.uk The widespread appearance of these compounds underscores the effectiveness of the indazole-3-carboxamide scaffold in generating potent, CNS-active molecules that engage cannabinoid receptors. nih.govnih.gov

    Applications in Pharmaceutical Intermediate Synthesis (e.g., Granisetron precursors)

    The this compound framework is closely related to a critical intermediate in the synthesis of Granisetron, a widely used antiemetic drug. googleapis.com Granisetron is a serotonin (B10506) 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.

    The synthesis of Granisetron relies on the precursor 1-methylindazole-3-carboxylic acid. googleapis.comgoogle.com This intermediate is reacted with a chlorinating agent (like oxalyl chloride) to form the reactive acid chloride, 1-methylindazole-3-carbonyl chloride. This activated intermediate is then condensed with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to yield the final drug product, Granisetron, which is chemically named endo-1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide. googleapis.comgoogle.com This application highlights the industrial-scale importance of the 1-methyl-1H-indazole-3-carboxamide scaffold as a building block for established pharmaceutical agents.

    Role in Target-Based Drug Discovery Paradigms

    The indazole-3-carboxamide scaffold is an exemplary tool within target-based drug discovery paradigms. This modern approach focuses on identifying a specific biological target (e.g., an enzyme or receptor) that plays a causative role in a disease and subsequently designing or screening for molecules that modulate its activity.

    The development of kinase inhibitors demonstrates this principle effectively. After identifying PAK1 as a promising target for preventing cancer metastasis, researchers used a fragment-based screening approach to identify the 1H-indazole-3-carboxamide scaffold as a potential inhibitor. nih.gov Subsequent chemical modifications based on structural understanding of the kinase's binding pocket led to the development of highly potent and selective lead compounds. nih.govbohrium.com

    In Vitro Validation in Preclinical Research Contexts

    The therapeutic potential of compounds based on the indazole-3-carboxamide scaffold has been substantiated through extensive in vitro validation in preclinical research. These laboratory-based assays are essential for confirming biological activity, determining potency, and understanding the mechanism of action before any further development.

    In the context of anticancer research, indazole-3-carboxamide derivatives were validated using multiple in vitro assays. Their potency as kinase inhibitors was quantified using enzyme inhibition assays, which yielded specific IC50 values (the concentration required to inhibit 50% of the enzyme's activity). nih.gov Furthermore, their cellular effects were confirmed in cancer cell lines; for example, selected compounds significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells. nih.govbohrium.com

    For immune modulators, in vitro validation involved functional assays to measure the inhibition of calcium influx in mast cells. nih.gov The potency of indazole-3-carboxamide CRAC channel blockers was determined by measuring their effect on the release of inflammatory mediators, providing IC50 values for the inhibition of TNF-α production. nih.gov Patch-clamp electrophysiology has also been used to directly measure the blockade of Ca2+ currents in cells, confirming the compounds' mechanism of action on the Orai channel and determining precise IC50 values. researchgate.netdigitellinc.com

    These in vitro studies provide the foundational data necessary to establish the biological activity and therapeutic potential of the indazole-3-carboxamide scaffold, guiding further optimization and development efforts.

    Compound ClassTargetAssay TypeResult (IC50)Reference
    Anticancer AgentPAK1Enzyme Inhibition Assay9.8 nM nih.gov
    Immune ModulatorCRAC ChannelTNF-α Production Inhibition0.28 µM nih.gov
    Immune ModulatorCRAC ChannelCRAC Current Blockade4.9 µM researchgate.net
    Anticancer AgentGSK-3Enzyme Inhibition Assay0.35 µM nih.gov

    Future Directions and Emerging Research Avenues

    Exploration of Novel Biological Targets

    The indazole-3-carboxamide scaffold is a versatile platform for drug discovery. Future research could investigate the interaction of N,1-dimethyl-1H-indazole-3-carboxamide and its derivatives with a wider range of biological targets beyond cannabinoid receptors and kinases. This could include other G-protein coupled receptors (GPCRs), enzymes, and ion channels.

    Advanced Synthetic Strategies for Complex Derivatives

    The development of more efficient and versatile synthetic methods for indazole-3-carboxamides is an ongoing area of research. unina.it Advanced strategies could focus on creating libraries of diverse derivatives of this compound to explore structure-activity relationships (SAR) for various biological targets.

    Integration of Advanced Computational Modeling for Rational Design

    Computational tools, such as molecular docking and molecular dynamics simulations, can aid in the rational design of novel indazole-3-carboxamide derivatives with desired pharmacological profiles. These methods can predict the binding of ligands to their target receptors and help in optimizing their affinity and selectivity.

    Development of Chemical Probes for Cellular and Biochemical Studies

    Synthesizing labeled versions of this compound, for example with fluorescent tags or radioactive isotopes, would enable its use as a chemical probe. Such probes would be invaluable for studying its distribution in cells and tissues and for identifying its specific binding partners.

    Q & A

    Q. What are the optimal synthetic routes for N,1-dimethyl-1H-indazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

    Methodological Answer: The synthesis typically involves multi-step protocols, including Friedel-Crafts acylation or nucleophilic substitution. For example:

    • Step 1: React indazole derivatives with methylating agents (e.g., methyl iodide) under basic conditions to introduce the N-methyl group.
    • Step 2: Carboxamide formation via coupling reactions (e.g., using EDCI/HOBt or CDI) with appropriate amines.
    • Optimization: Adjust reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst (e.g., AlCl₃ for acylation) to enhance yield (70–85%) and purity (>95%). Monitor by TLC or HPLC .

    Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

    Methodological Answer: Use a combination of:

    • NMR Spectroscopy: ¹H/¹³C NMR to confirm methyl group positions and carboxamide connectivity (e.g., δ 3.9 ppm for N-CH₃ in ¹H NMR) .
    • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    • X-ray Crystallography: Resolve crystal structures to validate stereochemistry (e.g., bond angles and torsion) .
    • HPLC-PDA: Assess purity (>98%) with a C18 column (acetonitrile/water gradient) .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in this compound for enhanced target specificity?

    Methodological Answer:

    • Core Modifications: Introduce substituents (e.g., halogens, methoxy groups) at positions 4, 5, or 6 of the indazole ring to assess steric/electronic effects.
    • Bioisosteric Replacements: Substitute the carboxamide with sulfonamide or urea groups to compare binding affinity.
    • Assays: Use kinase inhibition assays (e.g., EGFR or BRAF) and molecular docking (AutoDock Vina) to correlate structural changes with IC₅₀ values. Report ΔG binding energies (<-8 kcal/mol for high affinity) .

    Q. What experimental strategies are recommended to address contradictory data in biological activity across different cell lines?

    Methodological Answer:

    • Dose-Response Curves: Test a broad concentration range (1 nM–100 µM) to identify off-target effects.
    • Cell Line Validation: Use CRISPR-edited isogenic lines to isolate genetic variables (e.g., p53 status).
    • Pathway Analysis: Employ phosphoproteomics (LC-MS/MS) to map signaling cascades. For example, discrepancies in apoptosis induction may arise from differential Bax/Bcl-2 ratios .

    Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

    Methodological Answer:

    • Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability (F > 20%) via LC-MS in rodent models.
    • Metabolite Identification: Use liver microsomes to detect inactive/active metabolites (e.g., CYP3A4-mediated oxidation).
    • Toxicology Studies: Assess hepatotoxicity (ALT/AST levels) and neurotoxicity (open-field tests) to explain reduced in vivo efficacy .

    Q. What computational methods are recommended for predicting the binding affinity and mechanism of action of this compound with biological targets?

    Methodological Answer:

    • Molecular Dynamics (MD) Simulations: Run 100-ns trajectories (AMBER or GROMACS) to study protein-ligand stability.
    • Free Energy Perturbation (FEP): Calculate relative binding energies (±0.5 kcal/mol accuracy) for analogs.
    • Machine Learning: Train QSAR models with PubChem BioAssay data (e.g., Random Forest, R² > 0.85) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.